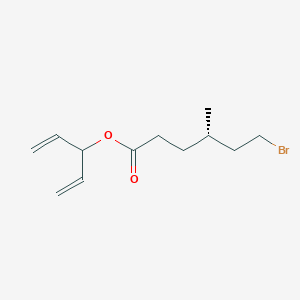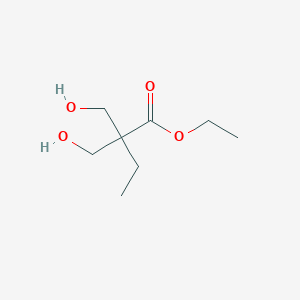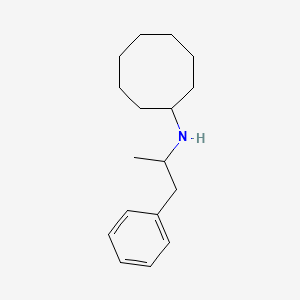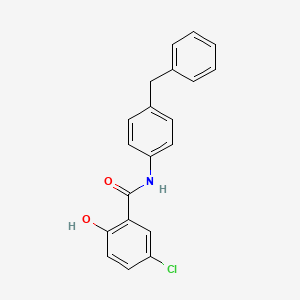![molecular formula C18H16O2 B12598050 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-62-4](/img/structure/B12598050.png)
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of ethynyl and methoxy groups attached to a benzene ring, along with a vinyl group substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to a methoxy-substituted benzene ring. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The ethynyl and methoxy groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetylene: Similar structure but lacks the vinyl group substituted with a methoxyphenyl group.
1-Ethenyl-4-methoxybenzene: Similar structure but lacks the ethynyl group.
4-Methoxystyrene: Similar structure but lacks the ethynyl group and the additional methoxyphenyl substitution.
Uniqueness
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the combination of ethynyl, methoxy, and vinyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
648933-62-4 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-4-15-13-18(20-3)12-9-16(15)8-5-14-6-10-17(19-2)11-7-14/h1,5-13H,2-3H3 |
Clave InChI |
FBXCDHWAXFXUNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)



![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)

![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)

